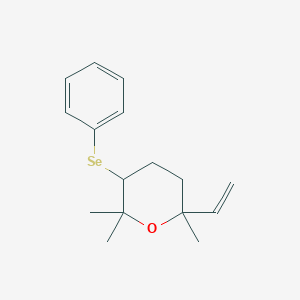
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- is a complex organic compound with a unique structure that includes a pyran ring, an ethenyl group, and a phenylseleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- typically involves the reaction of 2,6-dimethyl-octadien-6,7-ol with silver nitrate (AgNO3) in the presence of acetone and water. The reaction is carried out at a temperature of 60°C for approximately 20 hours, yielding the desired product with a yield of about 53% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylseleno group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group plays a crucial role in its bioactivity, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-: This compound shares a similar pyran ring structure but lacks the phenylseleno group.
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-: Another similar compound with a hydroxyl group instead of the phenylseleno group.
Uniqueness
The presence of the phenylseleno group in 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- distinguishes it from other similar compounds. This group imparts unique chemical properties and potential bioactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
70188-06-6 |
|---|---|
Fórmula molecular |
C16H22OSe |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
6-ethenyl-2,2,6-trimethyl-3-phenylselanyloxane |
InChI |
InChI=1S/C16H22OSe/c1-5-16(4)12-11-14(15(2,3)17-16)18-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3 |
Clave InChI |
NUTNBJRMHUZUCW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC(O1)(C)C=C)[Se]C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















